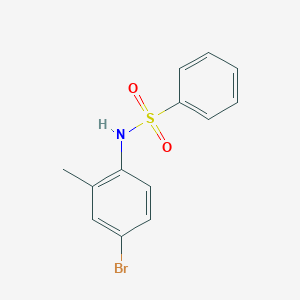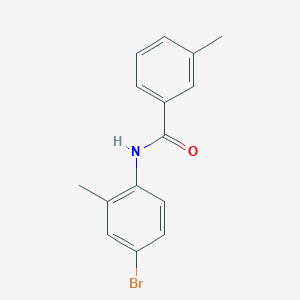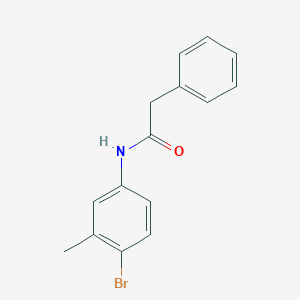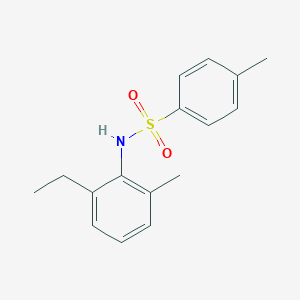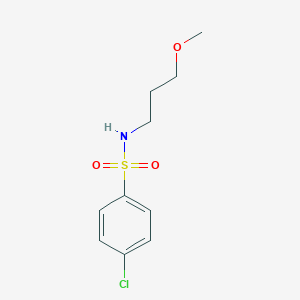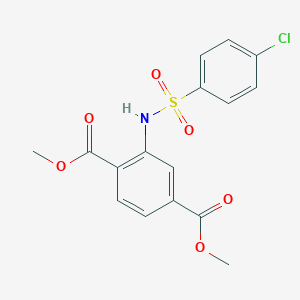
N-(2,4-dichlorophenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-4-ethoxybenzamide, also known as diclofenac ethylamide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a derivative of diclofenac, which is one of the most widely used NSAIDs in the world. Diclofenac ethylamide is known for its potent anti-inflammatory and analgesic properties, and it has been extensively studied for its potential applications in various fields of research.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac ethylamide has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, it has been shown to exhibit anticancer properties in vitro, although further studies are needed to determine its potential applications in cancer research.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory conditions. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide is its potential toxicity, as it has been shown to exhibit hepatotoxicity in some animal models. As such, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide. One potential direction is to further investigate its potential applications in cancer research, as it has been shown to exhibit anticancer properties in vitro. Another potential direction is to investigate its safety and efficacy in humans, particularly in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its mechanism of action and pharmacokinetics. Overall, N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide is a promising candidate for further research and development in various fields of research.
合成法
The synthesis of N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide involves the reaction of 2,4-dichlorophenylacetic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to yield N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide. This synthesis method has been optimized to produce high yields of pure product and is widely used in research laboratories.
科学的研究の応用
Diclofenac ethylamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. It has also been studied for its potential applications in cancer research, as it has been shown to exhibit anticancer properties in vitro.
特性
分子式 |
C15H13Cl2NO2 |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChIキー |
NGMLVDDZAODWGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



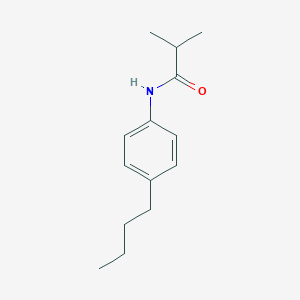
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)

